Ethyl bis(methylsulfanyl)acetate
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Overview
Description
Ethyl bis(methylsulfanyl)acetate is an organic compound characterized by the presence of two methylsulfanyl groups attached to an ethyl acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl bis(methylsulfanyl)acetate can be synthesized through the reaction of ethyl acetate with methylsulfanyl reagents under controlled conditions. One common method involves the use of ethyl acetate and methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds at room temperature, yielding this compound as the primary product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethyl bis(methylsulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl groups with other functional groups, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Ethyl bis(methylsulfanyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of ethyl bis(methylsulfanyl)acetate involves its interaction with specific molecular targets, leading to various biochemical effects. The compound’s methylsulfanyl groups can participate in redox reactions, influencing oxidative stress pathways and modulating enzyme activities. Additionally, its ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Ethyl acetate: A simpler ester without the methylsulfanyl groups.
Methylsulfanyl acetate: Contains only one methylsulfanyl group.
Bis(methylsulfanyl)methane: Lacks the ester functionality.
Uniqueness: Ethyl bis(methylsulfanyl)acetate is unique due to the presence of both ester and bis(methylsulfanyl) functionalities, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
7023-83-8 |
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Molecular Formula |
C6H12O2S2 |
Molecular Weight |
180.3 g/mol |
IUPAC Name |
ethyl 2,2-bis(methylsulfanyl)acetate |
InChI |
InChI=1S/C6H12O2S2/c1-4-8-5(7)6(9-2)10-3/h6H,4H2,1-3H3 |
InChI Key |
QHXKFJMNMUICNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(SC)SC |
Origin of Product |
United States |
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